molecular formula C22H32N2O6 B15198383 4-Benzyl 1,2-di-tert-butyl piperazine-1,2,4-tricarboxylate

4-Benzyl 1,2-di-tert-butyl piperazine-1,2,4-tricarboxylate

Cat. No.: B15198383
M. Wt: 420.5 g/mol
InChI Key: AIZUMPKBLJHTLE-UHFFFAOYSA-N
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Description

4-Benzyl 1,2-di-tert-butyl piperazine-1,2,4-tricarboxylate is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used as building blocks in the synthesis of various pharmaceuticals and agrochemicals . The unique structure of this compound makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl 1,2-di-tert-butyl piperazine-1,2,4-tricarboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (Dimethyl sulfoxide) and DCE (1,2-Dichloroethane) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl 1,2-di-tert-butyl piperazine-1,2,4-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Benzyl 1,2-di-tert-butyl piperazine-1,2,4-tricarboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl 1,2-di-tert-butyl piperazine-1,2,4-tricarboxylate is unique due to its specific substitution pattern and the presence of multiple tert-butyl groups, which can influence its chemical reactivity and biological activity. The compound’s structure allows for diverse modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C22H32N2O6

Molecular Weight

420.5 g/mol

IUPAC Name

4-O-benzyl 1-O,2-O-ditert-butyl piperazine-1,2,4-tricarboxylate

InChI

InChI=1S/C22H32N2O6/c1-21(2,3)29-18(25)17-14-23(12-13-24(17)20(27)30-22(4,5)6)19(26)28-15-16-10-8-7-9-11-16/h7-11,17H,12-15H2,1-6H3

InChI Key

AIZUMPKBLJHTLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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